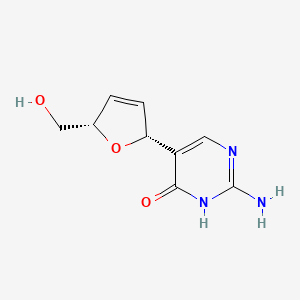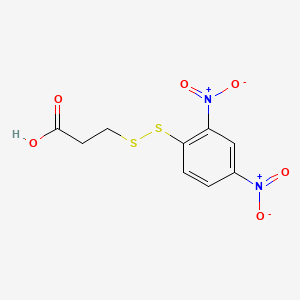
3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid: is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, oxido, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dinitrophenol with thiol-containing compounds under controlled conditions to form the dithio linkage. Subsequent reduction and oxidation steps are employed to introduce the hydroxyl and oxido groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of oxido derivatives.
Reduction: Reduction reactions can convert the oxido groups back to hydroxyl groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents under acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid is used as a precursor for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: The compound’s ability to undergo redox reactions makes it useful in biological studies, particularly in understanding oxidative stress and its effects on cellular processes .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical functionalities .
Mechanism of Action
The mechanism by which 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid exerts its effects involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a potent antioxidant. This redox activity is crucial in neutralizing free radicals and preventing oxidative damage to cells and tissues .
Molecular Targets and Pathways: The primary molecular targets include reactive oxygen species (ROS) and other free radicals. The compound’s interaction with these targets helps modulate oxidative stress pathways, thereby exerting protective effects on biological systems .
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares the aromatic ring structure but lacks the dithio linkage and hydroxyl groups.
Thiophenol: Contains the thiol group but lacks the complex functionalization seen in 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid.
Hydroquinone: Contains hydroxyl groups but lacks the dithio and amino functionalities.
Uniqueness: this compound is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound with broad applications across various scientific disciplines .
Properties
CAS No. |
3513-48-2 |
|---|---|
Molecular Formula |
C9H8N2O6S2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-[(2,4-dinitrophenyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C9H8N2O6S2/c12-9(13)3-4-18-19-8-2-1-6(10(14)15)5-7(8)11(16)17/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
IGFLESIBGUALPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


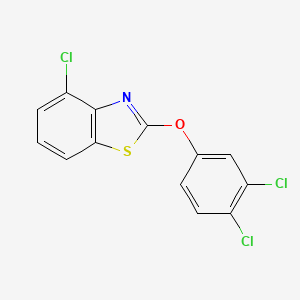

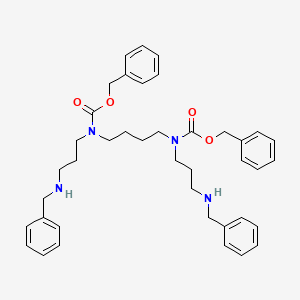
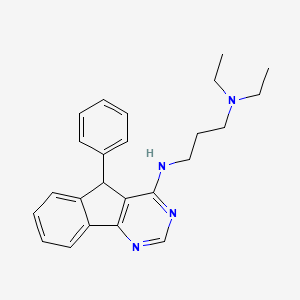
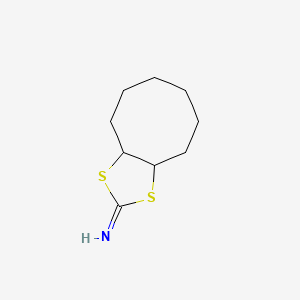
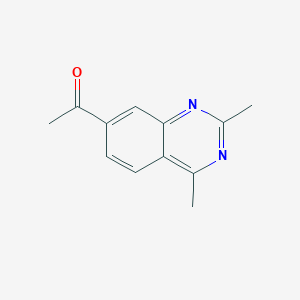
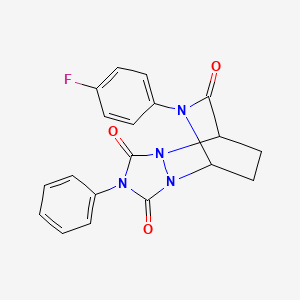
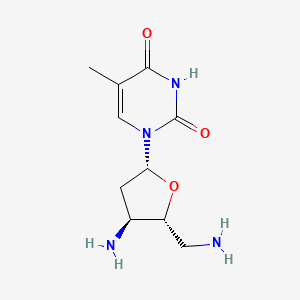
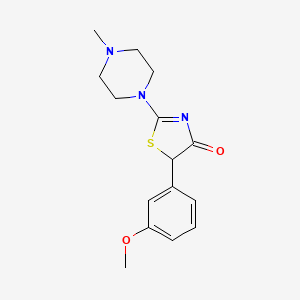

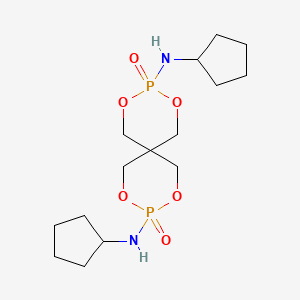

![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)
